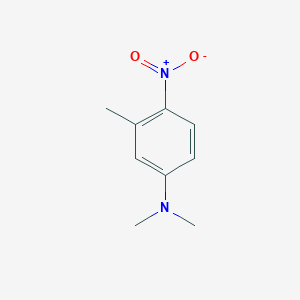
N,N,3-trimethyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-Trimethyl-4-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of aniline, characterized by the presence of three methyl groups and a nitro group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-4-nitroaniline typically involves a multi-step process:
Methylation: The methylation of the amino group can be carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N,N,3-trimethyl-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N,N,3-Trimethyl-4-nitroaniline has several applications in scientific research:
作用機序
The mechanism of action of N,N,3-trimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s lipophilicity and binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N,N-Dimethyl-4-nitroaniline: Similar structure but with two methyl groups instead of three.
N-Methyl-4-nitroaniline: Contains only one methyl group on the nitrogen atom.
Uniqueness: N,N,3-Trimethyl-4-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
生物活性
N,N,3-trimethyl-4-nitroaniline (CAS Number: 90556-89-1) is an organic compound belonging to the class of nitroanilines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₁₂N₂O₂
- Molecular Weight: 180.204 g/mol
- LogP: 2.49 (indicating moderate lipophilicity)
These properties suggest that this compound may interact with biological membranes and influence various biochemical pathways.
Mechanisms of Biological Activity
This compound exhibits several key biological activities:
- Antioxidant Activity : Studies indicate that nitroanilines can act as radical scavengers. Their ability to donate electrons helps neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : The compound shows potential antimicrobial effects against various pathogens. Research has demonstrated that nitroanilines can disrupt bacterial cell walls or interfere with metabolic pathways.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using cell viability assays. Results suggest that at higher concentrations, the compound can induce apoptosis in certain cancer cell lines.
Antioxidant Activity Assessment
A study conducted by researchers utilized the DPPH radical scavenging assay to evaluate the antioxidant capacity of this compound. The results indicated a significant reduction in DPPH radical concentration, confirming its potential as an antioxidant agent.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antimicrobial Activity
In a comparative study on antimicrobial efficacy, this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 200 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 200 |
| S. aureus | 200 |
Cytotoxicity Evaluation
The cytotoxic effects were assessed using a CCK-8 assay on human cancer cell lines. The findings revealed that concentrations exceeding 100 µM resulted in significant cell death, suggesting that this compound may have selective toxicity towards cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 30 |
特性
IUPAC Name |
N,N,3-trimethyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZNJKIENBZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393120 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-89-1 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














